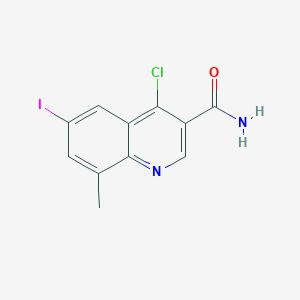

4-Chloro-6-iodo-8-methylquinoline-3-carboxamide

Description

4-Chloro-6-iodo-8-methylquinoline-3-carboxamide is a halogenated quinoline derivative characterized by a carboxamide group at the 3-position, a chlorine atom at the 4-position, an iodine atom at the 6-position, and a methyl group at the 8-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Propriétés

IUPAC Name |

4-chloro-6-iodo-8-methylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClIN2O/c1-5-2-6(13)3-7-9(12)8(11(14)16)4-15-10(5)7/h2-4H,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDICSCUTKUVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-Chloro-6-iodo-8-methylquinoline-3-carboxamide is a synthetic derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClI N2O, with a molecular weight of approximately 292.54 g/mol. The presence of chlorine and iodine atoms at specific positions on the quinoline ring significantly influences its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClIN2O |

| Molecular Weight | 292.54 g/mol |

| Functional Groups | Carboxamide, halogens |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives with halogen substitutions, particularly iodine and chlorine, enhance the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Klebsiella pneumoniae | 20 µg/mL |

Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 18.5 |

| A549 (lung) | 22.0 |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, it has been shown to inhibit hematopoietic prostaglandin D synthase, which plays a critical role in inflammatory responses.

Structure-Activity Relationship (SAR)

The structural modifications of quinoline derivatives significantly impact their biological activities. The introduction of halogens at the 4 and 6 positions on the quinoline ring enhances antimicrobial potency while maintaining low cytotoxicity levels in mammalian cells.

Figure 1: Structure-Activity Relationship Overview

SAR Overview

Case Studies

- Antiviral Activity : A study investigated the antiviral properties of related quinoline derivatives against H5N1 influenza virus. The results indicated that modifications at the carboxamide position could lead to increased antiviral potency while reducing cytotoxic effects on host cells .

- Inhibition of Endocytosis : Another research focused on the impact of this compound on endocytic pathways in cancer cells, demonstrating a significant reduction in transferrin uptake, suggesting a potential role in inhibiting tumor growth through interference with nutrient uptake .

Applications De Recherche Scientifique

Antimicrobial Activity

4-Chloro-6-iodo-8-methylquinoline-3-carboxamide exhibits notable antimicrobial properties against a range of pathogens. The structure-activity relationship (SAR) indicates that halogen substitutions enhance efficacy against bacterial strains.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Klebsiella pneumoniae | 20 µg/mL |

Studies suggest that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 18.5 |

| A549 (lung) | 22.0 |

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, it inhibits hematopoietic prostaglandin D synthase, which plays a critical role in inflammatory responses .

Structure-Activity Relationships

The structure-activity relationships of this compound have been extensively studied to optimize its biological activity. Modifications in the quinoline structure, such as varying the halogen substituents or altering the carboxamide group, have shown varying levels of potency against microbial and cancerous cells .

Case Studies

Several case studies highlight the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with iodine substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The research emphasized the importance of halogen positioning in enhancing antimicrobial efficacy.

- Anticancer Research : Another investigation focused on the compound's ability to inhibit proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The study provided insights into the potential mechanisms through which these effects are mediated, including apoptosis induction and cell cycle arrest .

- Influenza Virus Studies : Related quinoline derivatives have been evaluated for antiviral properties against H5N1 influenza virus, showcasing the versatility of quinoline-based compounds in addressing various infectious diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-Chloro-6-iodo-8-methylquinoline-3-carboxamide can be compared to the following analogs (Table 1):

Table 1: Structural Comparison of Quinoline Derivatives

| Compound Name | Substituents (Position) | Key Functional Groups | Biological Activity (if reported) |

|---|---|---|---|

| This compound | Cl (4), I (6), CH₃ (8), CONH₂ (3) | Carboxamide, halogen, methyl | Not explicitly reported in evidence |

| 4-Chloro-8-methoxyquinoline-3-carboxylic acid [CAS 179024-73-8] | Cl (4), OCH₃ (8), COOH (3) | Carboxylic acid, methoxy | Similarity: 0.90 (structural) |

| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate [CAS 205448-66-4] | Cl (4), OCH₃ (7), COOCH₃ (6) | Ester, methoxy | Similarity: 0.86 (structural) |

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate [CAS 206257-39-8] | Cl (4), Br (6), COOCH₂CH₃ (3) | Ester, bromine | Similarity: 0.86 (structural) |

| Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate [CAS 318685-01-7] | Cl (4), F (6,7), COOCH₂CH₃ (3) | Ester, fluorine | Similarity: 0.82 (structural) |

Key Observations:

Halogen Substitution : The iodine atom at the 6-position in the target compound distinguishes it from brominated (e.g., CAS 206257-39-8) or fluorinated (e.g., CAS 318685-01-7) analogs. Iodine’s larger atomic radius and polarizability may confer unique pharmacokinetic properties, such as enhanced lipophilicity or target interaction .

Functional Groups: The carboxamide group at the 3-position contrasts with ester or carboxylic acid groups in analogs.

Methyl vs. Methoxy : The methyl group at the 8-position (target compound) differs from methoxy-substituted analogs (e.g., CAS 179024-73-8). Methyl groups are less electronegative, possibly reducing steric hindrance while maintaining hydrophobicity .

Research Findings on Analogous Compounds

- Antimicrobial Activity: N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (e.g., compounds 6a-n) exhibited moderate to excellent antibacterial and antifungal activity. Structure-activity relationships (SAR) indicated that electron-withdrawing substituents (e.g., Cl, Br) enhance antimicrobial potency .

- Synthetic Accessibility: Compounds like ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate () highlight the role of cyclopropyl and fluoro groups in improving bioavailability, suggesting that similar modifications could be explored for the target compound.

Implications for Future Research

The unique combination of iodine and carboxamide in this compound warrants further investigation:

Q & A

Q. What are the critical steps in synthesizing 4-Chloro-6-iodo-8-methylquinoline-3-carboxamide to ensure reproducibility and purity?

- Methodological Answer : Synthesis should follow multi-step protocols optimized for halogenated quinolines. Key steps include:

- Iodination : Introduce iodine at position 6 using iodine monochloride (ICl) under controlled temperature (0–5°C) to avoid overhalogenation .

- Chlorination : Use POCl₃ as a chlorinating agent for the 4-position, ensuring anhydrous conditions to prevent hydrolysis .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify substitution patterns, focusing on aromatic protons (δ 7.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- Thermal Stability : Determine melting point (mp) via differential scanning calorimetry (DSC); compare with analogs (e.g., mp 138–141°C for 2-Chloro-8-methylquinoline-3-carboxaldehyde) .

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~320 nm for quinoline derivatives) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of halogenated quinolines be systematically addressed?

- Methodological Answer :

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., kinase activity) with cell-based viability tests (e.g., MTT assay) to distinguish direct target effects from off-target toxicity .

- Dose-Response Analysis : Use Hill slope models to quantify potency (IC₅₀) and efficacy (Emax), ensuring consistency across replicates. Address outliers via metabolomics profiling (LC-MS) to detect degradation products .

- Comparative Studies : Benchmark against structurally related compounds (e.g., 4-Chloro-3-methyl-6-nitrophenol) to identify substituent-specific activity trends .

Q. What computational strategies are effective in predicting the reactivity of the iodine substituent in this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to evaluate electron density at the iodine site, correlating with susceptibility to nucleophilic substitution .

- Docking Simulations : Model interactions with biological targets (e.g., p38 MAP kinase) using AutoDock Vina, focusing on halogen bonding between iodine and key residues (e.g., Lys53) .

- SAR Analysis : Compare with analogs (e.g., 6-Bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile) to map substituent effects on binding affinity .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Degradation Studies : Accelerate stability testing via exposure to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4 weeks. Monitor decomposition by LC-MS, focusing on dehalogenation or oxidation byproducts .

- Formulation Screening : Test lyophilized vs. solution-based storage in inert atmospheres (N₂). Use FTIR to detect carboxamide hydrolysis (loss of carbonyl peak at ~1680 cm⁻¹) .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients. Validate with ANOVA for inter-group significance .

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points, ensuring reproducibility across triplicate experiments .

Q. How should researchers design experiments to explore the compound’s mechanism of action?

- Methodological Answer :

- Pathway Mapping : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment. Cross-reference with KEGG pathways (e.g., apoptosis, MAPK signaling) .

- Knockdown Studies : Validate target involvement via siRNA silencing (e.g., p38 MAPK) followed by rescue experiments with exogenous protein expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.